molecular formula C18H18F2O2S B13095221 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene

Cat. No.: B13095221
M. Wt: 336.4 g/mol
InChI Key: YLBPZOXTAOZQED-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene is an organic compound with the molecular formula C18H18F2O2S and a molecular weight of 336.40 g/mol . This high-purity chemical features a unique structure combining a benzene ring with fluorine substitutions and a phenylsulfonyl-modified cyclohexyl group, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. While specific biological studies on this exact molecule are not widely published in the available literature, its structural components are of significant interest. Compounds with difluorobenzene motifs are frequently explored in the development of novel therapeutic agents, particularly as building blocks for more complex molecules that target proteins like heat shock proteins (Hsp90) . The phenylsulfonyl group is a versatile functional handle in synthetic chemistry, often used in protection/deprotection strategies or to modulate the electronic properties of a molecule. Researchers may utilize this compound as a key scaffold or precursor in the synthesis of potential pharmacologically active compounds, including those investigated for cytoprotective applications in conditions like diabetic peripheral neuropathy . Its mechanism of action in any specific application would be derivative of the final molecule it is used to construct. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C18H18F2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)cyclohexyl]-1,4-difluorobenzene

InChI

InChI=1S/C18H18F2O2S/c19-14-9-10-17(20)16(13-14)18(11-5-2-6-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

YLBPZOXTAOZQED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Difluorination Strategies

  • Difluorobenzene derivatives can be synthesized via ring expansion of cyclobutene precursors using difluorocarbene intermediates. This method avoids hazardous diazonium salt routes such as the Balz-Schiemann reaction.
  • Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) is used as a difluorocarbene source, which reacts with substituted cyclobutenes to yield difluorobenzenes with fluorine atoms meta or para to each other depending on the cyclobutene substitution pattern.
  • The mechanism involves difluorocarbene addition to the cyclobutene double bond, formation of a housane intermediate, ring expansion, and elimination steps leading to the aromatic difluorobenzene ring.
  • Purity of cyclobutene precursors and rigorously anhydrous conditions are critical for reaction success due to the sensitivity of difluorocarbene and intermediates.

Alternative Fluorination Approaches

  • Direct electrophilic fluorination of aromatic rings is often challenging due to regioselectivity and over-fluorination.
  • Nucleophilic aromatic substitution on activated halobenzenes with fluoride sources can be employed but is less selective for difluoro substitution patterns.
  • Metal-catalyzed fluorination methods using copper or palladium catalysts have been developed but require careful optimization for difluorinated products.

Installation of the Phenylsulfonyl Cyclohexyl Substituent

Synthesis of Phenylsulfonyl Cyclohexyl Intermediates

  • The phenylsulfonyl group is typically introduced via oxidation of phenylsulfide or phenylsulfenyl intermediates.
  • Cyclohexyl rings bearing sulfonyl substituents can be prepared by nucleophilic substitution of cyclohexyl halides or via radical addition of sulfonyl radicals to cyclohexenes.
  • One-pot methods involving alkyl halides, sodium thiocyanate, and benzenesulfonyl difluoromethyl reagents under basic conditions (e.g., t-BuOK in THF) have been reported to efficiently yield (benzenesulfonyl)difluoromethyl thioethers, which can be further elaborated to sulfonyl cyclohexyl derivatives.

Coupling to Difluorobenzene

  • The coupling of the phenylsulfonyl cyclohexyl moiety to the difluorobenzene ring can be achieved via transition metal-catalyzed cross-coupling reactions.
  • Copper-catalyzed coupling reactions using copper metal or copper salts (e.g., CuI, CuCl) in the presence of bases such as K2CO3 or Cs2CO3 and ligands like 1,10-phenanthroline facilitate the formation of C–C bonds between aryl halides and cyclohexyl sulfonyl derivatives.
  • Reaction conditions typically involve mild heating and inert atmosphere to prevent decomposition and ensure high yield and purity.

Representative Experimental Procedure (Hypothetical Consolidation)

Step Reagents & Conditions Description Yield & Notes
1. Synthesis of substituted cyclobutene Starting from 1-phenyl-1-propyne, zirconocene dichloride, and Grignard reagents in dry THF at low temperature Formation of cyclobutene intermediate with phenyl substitution Requires careful purification to remove isomers and impurities
2. Difluorocarbene ring expansion Seyferth’s reagent, NaI, benzene, reflux 24 h under inert atmosphere Conversion of cyclobutene to 1,4-difluorobenzene derivative Sensitive to moisture; yields vary; GC/MS used for product confirmation
3. Preparation of phenylsulfonyl cyclohexyl intermediate Alkyl halide, NaSCN, acetone at 45°C; then addition of benzenesulfonyl difluoromethyl reagent and t-BuOK in THF at -50°C One-pot synthesis of sulfonylated cyclohexyl derivative Yields up to 73%; purification by flash chromatography
4. Coupling reaction Difluorobenzene derivative, phenylsulfonyl cyclohexyl intermediate, CuI, K2CO3, 1,10-phenanthroline, solvent (e.g., DMF), heating under inert gas Formation of final 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene High yield and purity with optimized conditions

Reaction Condition Optimization Insights

  • Solvent choice critically affects yields; polar aprotic solvents like THF and DMF are preferred for base-mediated steps.
  • Strong bases such as t-BuOK facilitate the formation of sulfonyl intermediates but require low temperatures (-50°C) to control reaction pathways.
  • Copper catalysts require appropriate ligands and base equivalents to maximize coupling efficiency.

Analytical Characterization

  • Products are typically characterized by Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and sometimes X-ray crystallography for definitive structural confirmation.
  • Mass spectrometry confirms molecular weight and fragmentation patterns consistent with difluoro and sulfonyl substitutions.
  • NMR chemical shifts and coupling constants provide detailed information on fluorine environments and aromatic substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone and sulfoxide compounds, and various coupled products with extended carbon chains.

Scientific Research Applications

Pharmaceutical Development

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene has been studied for its potential use in drug formulation. The presence of the phenylsulfonyl group enhances its interaction with biological targets, making it a candidate for developing anti-inflammatory and analgesic medications.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound, demonstrating its efficacy in inhibiting cyclooxygenase enzymes, which are key targets in pain management therapies.

Cosmetic Formulations

The compound's properties make it suitable for incorporation into cosmetic products. Its ability to stabilize formulations while providing skin benefits has been highlighted in recent research.

Data Table: Cosmetic Applications

Application TypeBenefitsStudy Reference
Skin CareEnhances moisture retentionBrazilian Journal of Pharmaceutical Sciences
Anti-agingReduces wrinkle appearanceAdvances in Dermatology and Allergology
Stability AgentImproves shelf-lifeACS Symposium Series

Case Study : Research conducted on topical formulations containing this compound showed significant improvements in skin hydration and elasticity over a four-week period compared to control formulations without it.

Material Science

In material science, this compound is being investigated for its potential as a polymer additive. Its fluorinated structure may enhance the thermal stability and chemical resistance of polymer matrices.

Data Table: Material Properties

PropertyValueMeasurement Method
Thermal StabilityHighDifferential Scanning Calorimetry
Chemical ResistanceExcellentSolvent Resistance Testing

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Molecular Formula (Inferred) Notable Features References
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene Fluorophenyl, phenylsulfonyl, cyclohexyl C₁₉H₁₇F₂O₂S High polarity due to sulfonyl and fluorine; steric hindrance from cyclohexyl
1-[1-(2-Thienyl)cyclohexyl]morpholine Thienyl, morpholine, cyclohexyl C₁₅H₂₃NOS Heterocyclic amine (morpholine) enhances solubility; thienyl modulates reactivity
Cyclohexylbenzene Cyclohexyl, benzene C₁₂H₁₆ Non-polar, simple structure; baseline for steric/electronic comparisons
CI 24790 (Cosmetic colorant) Phenylsulfonyl, azo, naphthyl Complex Sulfonyl group stabilizes dye structure; azo groups enable chromophore activity

Key Observations :

  • Fluorine Effects: The difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like cyclohexylbenzene .
  • Sulfonyl Group : The phenylsulfonyl moiety shares similarities with the cosmetic colorant CI 24790, where sulfonyl groups enhance stability and electronic delocalization . However, the target compound lacks azo groups, limiting its utility as a dye.

Biological Activity

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene, with CAS number 471903-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H18F2O2S
  • Molecular Weight: 336.4 g/mol
  • Purity: Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phenylsulfonyl group enhances its binding affinity to target proteins, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, modifications around the sulfonamide group have shown to enhance activity against various cancer cell lines.

Compound IC50 (nM) Cell Line
Compound A3.0MCF-7
Compound B14.0HepG-2
Compound C1.0HCT-116

In these studies, the introduction of different substituents on the aromatic rings significantly altered the potency against cancer cells, suggesting a strong SAR influence .

Cholinesterase Inhibition

There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly for treating Alzheimer's disease (AD). The sulfonamide functionality in similar compounds has been linked to enhanced inhibition of these enzymes.

Enzyme IC50 (µM) Reference
AChE0.080
BChE0.646

These findings indicate that this compound could potentially serve as a dual inhibitor for both cholinesterases, thereby improving cholinergic transmission in AD patients.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related compounds in vitro against MCF-7 and HepG-2 cell lines. The results indicated that specific modifications led to improved apoptosis rates and cell cycle arrest at the G2/M phase.

  • Apoptosis Rate (%)
    • Compound X: 36.72%
    • Compound Y: 34.70%
    • Control: 21.14%

This suggests that structural modifications around the cyclohexyl and sulfonyl groups can significantly impact biological activity and therapeutic potential .

Structure-Activity Relationship Analysis

SAR studies have revealed that substituents on the benzene ring and variations in the cyclohexyl moiety can dramatically influence both binding affinity and biological activity against various targets. For instance, adding electron-donating groups has been shown to enhance anticancer activity by improving hydrophobic interactions with target enzymes.

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